molecular formula C12H10O4S B8400374 6-(Methylsulfonyl)-2-naphthoic acid

6-(Methylsulfonyl)-2-naphthoic acid

Cat. No.: B8400374
M. Wt: 250.27 g/mol
InChI Key: GIWDWKMAZQASNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylsulfonyl)-2-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at position 2 and a methylsulfonyl (-SO₂CH₃) substituent at position 4. The sulfonyl group is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid (pKa ~1–2) compared to alkyl-substituted analogs.

Properties

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

6-methylsulfonylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O4S/c1-17(15,16)11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14)

InChI Key

GIWDWKMAZQASNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly impacts the compound’s properties:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
6-(Methylsulfonyl)-2-naphthoic acid -SO₂CH₃ C₁₂H₁₀O₄S 262.27 Not reported High polarity, strong acidity, stable
6-Methyl-2-naphthoic acid -CH₃ C₁₂H₁₀O₂ 186.21 - Moderate solubility, lower acidity
6-Methoxy-2-naphthoic acid -OCH₃ C₁₂H₁₀O₃ 202.21 - Electron-donating, moderate acidity
6-Hydroxy-2-naphthoic acid -OH C₁₁H₈O₃ 188.18 - High acidity, chelating ability
Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) Bulky aryl group C₂₈H₂₈O₃ 412.52 319–322 Lipophilic, high thermal stability
  • Polarity and Solubility : The methylsulfonyl group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, aqueous buffers) but reducing lipid solubility compared to Adapalene’s lipophilic adamantyl group .
  • Acidity : The sulfonyl group lowers the pKa of the carboxylic acid (~1–2) versus methyl (-CH₃, pKa ~4–5) or methoxy (-OCH₃, pKa ~3–4) substituents .

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